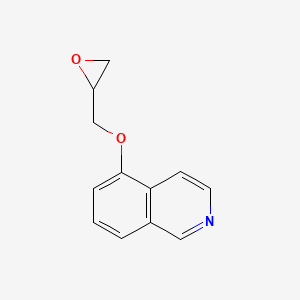

5-(Oxiran-2-ylmethoxy)isoquinoline

Beschreibung

Eigenschaften

IUPAC Name |

5-(oxiran-2-ylmethoxy)isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-9-6-13-5-4-11(9)12(3-1)15-8-10-7-14-10/h1-6,10H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMJNOFHNIQORU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC3=C2C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxiran-2-ylmethoxy)isoquinoline typically involves the reaction of isoquinoline derivatives with epichlorohydrin under basic conditions. A common method includes the following steps:

Starting Material: Isoquinoline is used as the starting material.

Reaction with Epichlorohydrin: Isoquinoline is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide or potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures (50-80°C) for several hours.

Purification: The product is purified by column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Reactors: Using large reactors to mix isoquinoline and epichlorohydrin with a base.

Continuous Stirring: Ensuring continuous stirring and maintaining optimal temperature and pressure conditions.

Automated Purification: Employing automated systems for purification, such as high-performance liquid chromatography (HPLC) or large-scale recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Oxiran-2-ylmethoxy)isoquinoline undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be oxidized to form diols or other oxidized products.

Reduction: The compound can be reduced to open the epoxide ring, forming alcohols.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxide ring under mild conditions.

Major Products Formed

Diols: Formed from the oxidation of the epoxide ring.

Alcohols: Resulting from the reduction of the epoxide ring.

Substituted Isoquinolines: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-(Oxiran-2-ylmethoxy)isoquinoline serves as a significant building block in the synthesis of pharmaceutical compounds. Its isoquinoline core is associated with a range of pharmacological activities, including:

- Antimicrobial Properties : Isoquinoline derivatives have demonstrated effectiveness against various bacterial strains. The oxirane moiety may enhance the compound's ability to interact with biological targets, potentially leading to novel antibacterial agents .

- Anticancer Activity : Several studies have reported that isoquinoline derivatives possess anticancer properties. The structural modifications akin to those found in this compound could yield compounds with significant cytotoxic effects against cancer cell lines .

- Neuropharmacological Effects : Isoquinolines have been studied for their potential use in treating neurological disorders. The compound may exhibit properties that influence neurotransmitter systems, providing avenues for further research in neuropharmacology .

Biological Studies

The interactions of this compound with biological molecules are crucial for understanding its mechanism of action:

- Enzyme Inhibition : The oxirane ring can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. This mechanism is particularly relevant for enzymes involved in critical biochemical pathways.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways. This property is essential for exploring its therapeutic potential in treating diseases linked to receptor dysfunction.

Materials Science

The unique structural characteristics of this compound make it suitable for developing novel materials:

- Optoelectronic Applications : The compound's electronic properties may be harnessed in the creation of materials for optoelectronic devices. Its ability to form stable structures could lead to advancements in organic light-emitting diodes (OLEDs) and photovoltaic cells.

- Polymer Chemistry : The oxirane group can participate in polymerization reactions, allowing the synthesis of new polymeric materials with tailored properties for specific applications.

Catalysis

In the realm of catalysis, this compound can function as a ligand:

- Catalytic Reactions : The compound can enhance the efficiency and selectivity of various chemical transformations when employed as a ligand in catalytic systems. Its ability to stabilize transition states can lead to improved reaction rates and yields.

Antimicrobial Activity

A study evaluating various isoquinoline derivatives found that certain compounds exhibited significant antibacterial activity against resistant strains of bacteria, suggesting that this compound could be explored as a potential antimicrobial agent .

Anticancer Research

Research conducted on isoquinoline derivatives indicated promising results regarding their cytotoxic effects against several cancer cell lines. Modifications similar to those present in this compound could potentially enhance these anticancer properties, warranting further investigation into its efficacy.

Wirkmechanismus

The mechanism of action of 5-(Oxiran-2-ylmethoxy)isoquinoline involves its interaction with biological molecules through the reactive epoxide ring. The epoxide ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. The isoquinoline moiety can interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Isoquinoline derivatives are extensively studied for their pharmacological and chemical properties. Below is a detailed comparison of 5-(Oxiran-2-ylmethoxy)isoquinoline with structurally or functionally related compounds, organized by substituent type and biological activity.

Substituted Isoquinolines with Epoxide or Related Functional Groups

Key Observations :

- The oxirane group in this compound distinguishes it from halogenated (e.g., 5-Chloroisoquinoline) or alkoxy (e.g., 6-Methoxyisoquinoline) derivatives.

- Fasudil’s sulfonamide group enhances solubility and target specificity, contrasting with the electrophilic oxirane group in the target compound .

Amino-Substituted Isoquinolines

Key Observations :

- Amino-substituted isoquinolines (e.g., 3a, 4b) exhibit potent anti-tumor activity, with IC₅₀ values in the sub-micromolar range. The position of substitution (C5 vs. C6) affects potency, with C6 derivatives showing enhanced activity against P388D1 cells .

- This compound lacks amino groups, which are critical for DNA intercalation in amonafide analogs. Its activity may rely on covalent interactions or modulation of epoxide-sensitive targets (e.g., kinases, proteases).

Heterocyclic-Fused Isoquinolines

Key Observations :

- Anthra-diisoquinoline derivatives with phenoxy groups act as PPAR ligands, highlighting the role of bulky substituents in nuclear receptor modulation .

Biologische Aktivität

5-(Oxiran-2-ylmethoxy)isoquinoline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an isoquinoline core, which is known for its diverse biological activities. The epoxide (oxirane) group in its structure may contribute to its reactivity and interactions with biological targets.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of isoquinoline derivatives, including this compound. Isoquinolines are recognized for their ability to inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown significant antibacterial effects in vitro against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Isoquinoline Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | TBD |

| Isoquinoline derivative A | E. coli | TBD |

| Isoquinoline derivative B | Pseudomonas aeruginosa | TBD |

Anticancer Activity

Isoquinoline derivatives have also been investigated for their anticancer properties. In particular, studies have indicated that certain isoquinoline N-oxide derivatives exhibit nanomolar GI50 values against various human tumor cell lines, suggesting potential as chemotherapeutic agents . The mechanism often involves the induction of reactive oxygen species (ROS) accumulation, leading to cell cycle alterations and apoptosis in cancer cells.

Case Study: Anticancer Screening

A recent study screened multiple isoquinoline derivatives against a panel of cancer cell lines, revealing that some compounds significantly inhibited cell proliferation in multidrug-resistant (MDR) cancer models. The most potent derivatives demonstrated selectivity for MDR cells over sensitive counterparts, highlighting their potential for overcoming drug resistance .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The epoxide group may interact with nucleophilic sites on enzymes, leading to inhibition.

- DNA Interaction : Some isoquinolines are known to intercalate with DNA, disrupting replication and transcription processes.

- ROS Generation : Compounds may induce oxidative stress in cells, contributing to apoptosis in cancerous cells.

Research Findings

Several studies have documented the synthesis and evaluation of this compound and related compounds:

- Synthesis : The compound can be synthesized through various organic reactions involving isoquinoline precursors and epoxide formation techniques.

- Biological Evaluation : In vitro assays have confirmed its activity against various microbial strains and cancer cell lines, although specific MIC values for this compound remain to be fully elucidated.

Q & A

Basic: What synthetic methodologies are commonly employed to introduce oxirane (epoxide) moieties to isoquinoline derivatives?

Answer:

The oxirane group can be introduced via cross-dehydrogenative coupling (CDC) reactions between isoquinoline derivatives and ethers/alcohols. For example, reacting substituted toluenes with isoquinoline derivatives under oxidative conditions can yield N-alkylated products with epoxide functionalities. Optimizing reaction conditions (e.g., temperature, solvent, and catalyst) is critical for regioselectivity and yield control . Additionally, fragment-based synthesis (e.g., merging monosubstituted isoquinoline fragments) allows systematic exploration of substituent effects without requiring prior structural data .

Advanced: How do substituents on the isoquinoline ring influence the compound's reactivity in catalytic applications?

Answer:

Substituents like -NH₂, -CN, or halogens significantly alter reduction potentials and catalytic efficiency. For instance, 6-amino-substituted isoquinoline derivatives exhibit lower reduction potentials (−3.26 V vs. −2.51 V for 6-CN), enhancing reductive photocatalytic activity in borylation reactions. Experimental validation via cyclic voltammetry and DFT calculations is recommended to correlate substituent electronic effects with reaction yields .

Basic: What analytical techniques are essential for characterizing 5-(Oxiran-2-ylmethoxy)isoquinoline and its intermediates?

Answer:

Key techniques include:

- NMR spectroscopy for regiochemical confirmation of oxirane attachment.

- High-resolution mass spectrometry (HRMS) to verify molecular weight and purity.

- Infrared (IR) spectroscopy to identify epoxy C-O stretching (~1250 cm⁻¹).

- HPLC or GC-MS for assessing reaction intermediates and byproducts.

Examples from isoquinoline derivative studies highlight these methods for structural validation .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of epoxide-functionalized isoquinolines?

Answer:

SHELX programs (e.g., SHELXL) enable high-precision refinement of crystallographic data, even for complex epoxide conformations. For example, resolving torsional strain in oxirane rings requires robust disorder modeling and anisotropic displacement parameter adjustments. Collaborative use of synchrotron radiation improves data resolution for low-symmetry crystals .

Basic: What safety protocols are critical when handling epoxide-containing isoquinolines?

Answer:

- Use fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact.

- Avoid exposure to oxidizers (risk of exothermic decomposition).

- Store under inert atmosphere (N₂/Ar) to prevent polymerization.

- Follow spill protocols: adsorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers address contradictions in substituent effect data across different reaction systems?

Answer:

Contradictions often arise from competing electronic (e.g., inductive vs. resonance effects) or steric factors. A dual approach is recommended:

- Experimental screening : Test substituents across diverse conditions (e.g., varying solvents, catalysts).

- Computational modeling : Use DFT to map substituent-dependent transition states. For example, 6-NH₂ enhances electron density at the isoquinoline N-atom, favoring electrophilic borylation, while 6-CN deactivates the ring .

Basic: What strategies enhance the aqueous solubility of epoxide-functionalized isoquinolines for biological assays?

Answer:

- Introduce polar auxiliaries (e.g., -OH, -COOH) via post-synthetic modification.

- Use co-solvents (DMSO/PEG mixtures) or cyclodextrin encapsulation to stabilize hydrophobic cores.

- Optimize pH (e.g., protonation of isoquinoline N-atom at acidic conditions) .

Advanced: How can metabolic engineering improve the biosynthesis of isoquinoline alkaloid derivatives?

Answer:

- Heterologous expression : Transfer biosynthetic gene clusters (e.g., from Eschscholzia californica) into microbial hosts (e.g., E. coli or yeast).

- CRISPR-Cas9-mediated pathway optimization : Knock out competing pathways to enhance yields.

- Enzyme engineering : Mutate key enzymes (e.g., cytochrome P450s) to accept non-native substrates like oxirane-modified intermediates .

Basic: What are common degradation pathways for this compound, and how can stability be assessed?

Answer:

- Hydrolysis : Epoxide ring opening under acidic/alkaline conditions forms diols.

- Thermal decomposition : Generates CO, NOx, and aromatic fragments above 150°C.

Stability testing via accelerated aging studies (40°C/75% RH for 1–3 months) combined with LC-MS monitoring is advised .

Advanced: How can computational tools predict the bioactivity of novel isoquinoline-epoxide hybrids?

Answer:

- Molecular docking : Screen against target proteins (e.g., topoisomerase I) using AutoDock or Schrödinger.

- QSAR modeling : Correlate substituent descriptors (Hammett σ, logP) with bioactivity data from analogous compounds.

- MD simulations : Assess binding stability over nanosecond timescales. For example, azaindenoisoquinolines show enhanced DNA intercalation via optimized π-stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.